Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)-
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Overview
Description
Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- is a chemical compound with the molecular formula C12H14N4O4 and a molecular weight of 278.27 g/mol . . This compound is part of the pyrazole family and is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The resulting intermediate is then reacted with ethyl chloroformate and a suitable base to introduce the carbethoxy and cyanoethenyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a related compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an impurity standard in quality control.
Mechanism of Action
The mechanism of action of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- can be compared with other similar compounds, such as:
Ethyl-3-amino-2-phenylpyrazole-4-carboxylate: Similar structure but different functional groups.
Allopurinol: A related compound used as an antigout agent.
Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-: The E-isomer of the compound with different stereochemistry.
The uniqueness of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (Z)- lies in its specific configuration and the presence of both carbethoxy and cyanoethenyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
52632-18-5 |
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Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl 5-[[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O4/c1-3-19-11(17)8(5-13)6-14-10-9(7-15-16-10)12(18)20-4-2/h6-7H,3-4H2,1-2H3,(H2,14,15,16)/b8-6- |
InChI Key |
GMGGKDVJSPDXNB-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NN=C1)N/C=C(/C#N)\C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)NC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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